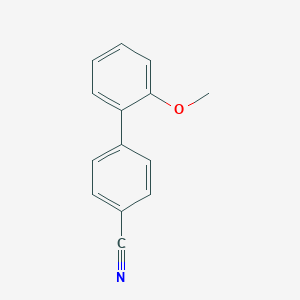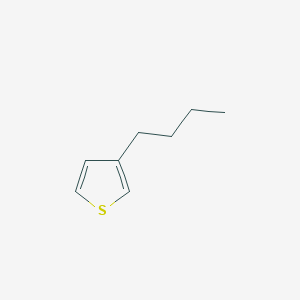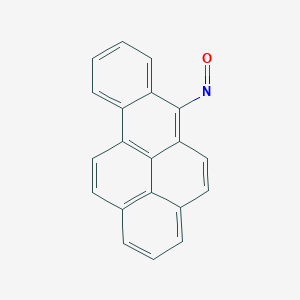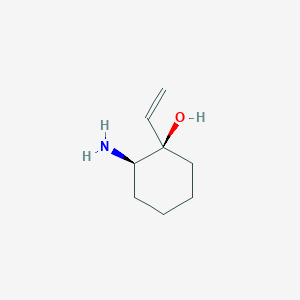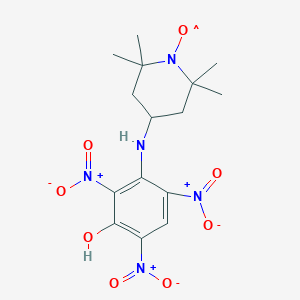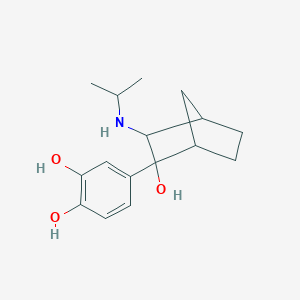
N-Isopropyl-3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as (−)-epicatechin gallate (ECG), is a flavanol found in green tea and cocoa. ECG has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
ECG exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation. ECG can also modulate signaling pathways involved in cell growth and survival, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
ECG has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells. ECG has also been shown to modulate the expression of genes involved in inflammation and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
ECG has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. ECG is also readily available from natural sources such as green tea and cocoa. However, ECG has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. ECG can also be sensitive to pH and temperature, which may affect its stability and activity.
Orientations Futures
There are several future directions for research on ECG. One area of interest is the development of ECG-based therapeutics for the treatment of chronic diseases such as cancer and cardiovascular disease. Another area of research is the investigation of the synergistic effects of ECG with other bioactive compounds. Additionally, the optimization of the synthesis method of ECG and the development of novel delivery methods may improve its bioavailability and efficacy.
Conclusion
In conclusion, ECG is a flavanol with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of ECG can be achieved by the reaction of epicatechin with gallic acid in the presence of a catalyst. ECG exerts its biological effects through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. ECG has several advantages for lab experiments, including its stability and availability from natural sources. However, ECG has some limitations, including its limited solubility in water and sensitivity to pH and temperature. Future research on ECG may lead to the development of novel therapeutics for the treatment of chronic diseases.
Méthodes De Synthèse
ECG can be synthesized by the reaction of epicatechin with gallic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires an appropriate pH and temperature. The yield of ECG can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
ECG has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. ECG has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
118891-95-5 |
|---|---|
Nom du produit |
N-Isopropyl-3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H23NO3/c1-9(2)17-15-10-3-4-11(7-10)16(15,20)12-5-6-13(18)14(19)8-12/h5-6,8-11,15,17-20H,3-4,7H2,1-2H3 |
Clé InChI |
KEUBXSDYVDQAIJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1C2CCC(C2)C1(C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
CC(C)NC1C2CCC(C2)C1(C3=CC(=C(C=C3)O)O)O |
Synonymes |
N-IADHH N-isopropyl-3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane N-isopropyl-3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



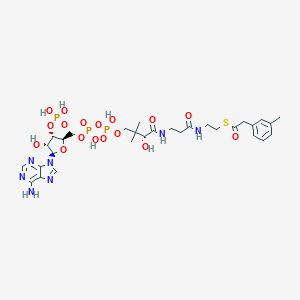
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
